molecular formula C15H13NO4 B4439903 methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate

methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate

Cat. No. B4439903
M. Wt: 271.27 g/mol
InChI Key: PMWCDSGATZTOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate, also known as CHM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHM-1 belongs to the class of chromeno[4,3-b]pyridine derivatives and is known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate is not fully understood. However, several studies have suggested that methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate exerts its biological activities by modulating various signaling pathways. methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been reported to activate the p53 signaling pathway, which is known to play a crucial role in regulating cell growth and apoptosis. Additionally, methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate inhibits cell proliferation and induces apoptosis in cancer cells. methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has also been reported to exhibit anti-inflammatory and antioxidant activities. In animal studies, methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been shown to reduce tumor growth and improve survival rates in mice with breast cancer and liver cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate in lab experiments is its well-established synthesis method. Additionally, methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate and its potential therapeutic applications. Future research could also explore the use of methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate in combination with other anticancer agents to improve its efficacy. Finally, more studies are needed to evaluate the safety and toxicity of methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate in vivo.
Conclusion:
In conclusion, methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method for methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been well established, and several studies have reported its anticancer, anti-inflammatory, and neuroprotective activities. While there are limitations to using methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate in lab experiments, its promising potential as a therapeutic agent warrants further research.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported that methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities.

properties

IUPAC Name

methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-8-10(14(17)19-2)7-11-13(16-8)9-5-3-4-6-12(9)20-15(11)18/h3-7,15,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWCDSGATZTOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(OC3=CC=CC=C3C2=N1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 2
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 3
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 4
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 5
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Reactant of Route 6
methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate

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